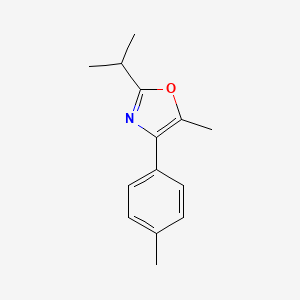
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 4-chlorostyryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and 2-bromophenyl tert-butyl carbamate.
Coupling Reaction: A palladium-catalyzed Heck reaction is employed to couple 4-chlorostyrene with 2-bromophenyl tert-butyl carbamate. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4 in a solvent such as DMF (dimethylformamide) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced, especially at the styryl double bond, to yield the corresponding saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound may be explored for its potential biological activities. The presence of the carbamate group suggests it could act as a prodrug, releasing active amines under physiological conditions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The styryl group is known to interact with various biological targets, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism by which tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the release of active amines from the carbamate group. The styryl group could participate in π-π interactions or hydrogen bonding with biological targets, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- tert-Butyl (E)-(2-(4-bromostyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate
Uniqueness
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the 4-chlorostyryl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity and interactions in various applications, making it a valuable compound for research and development.
属性
分子式 |
C19H20ClNO2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-7-5-4-6-15(17)11-8-14-9-12-16(20)13-10-14/h4-13H,1-3H3,(H,21,22)/b11-8+ |
InChI 键 |
HTBXAVUTXOZHKR-DHZHZOJOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


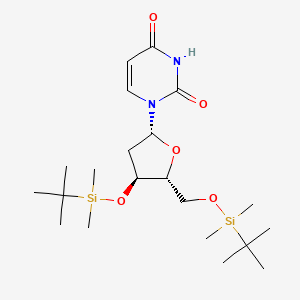
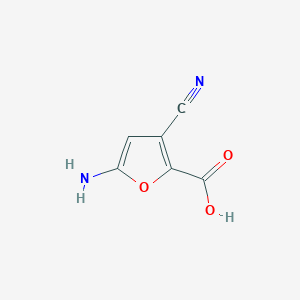
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
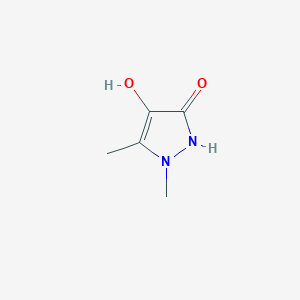
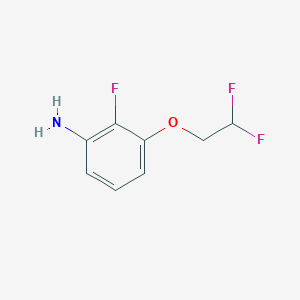

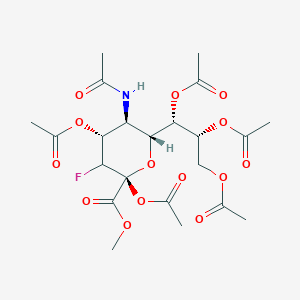
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
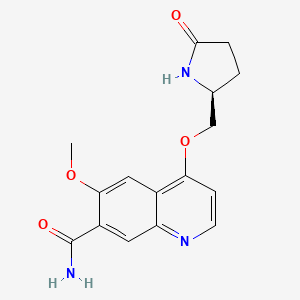
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
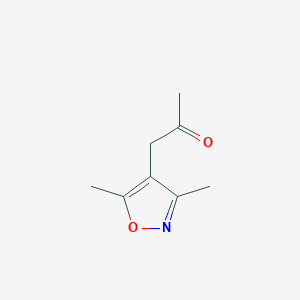
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
